FAM azide, 6-isomer
Overview
Description
FAM azide, 6-isomer, also known as 6-FAM azide, is a commonly used fluorescent dye azide for click chemistry . It is a pure 6-isomer and can replace DyLight 488 . It is widely used for labeling oligonucleotides .
Molecular Structure Analysis
The molecular formula of FAM azide, 6-isomer is C24H18N4O6 . The exact mass is 458.12 g/mol .Chemical Reactions Analysis
FAM azide, 6-isomer is used in click chemistry, a technique that allows multiple alkynated sites within an oligonucleotide to be labeled by “clicking” a variety of azide-containing labels/tags .Physical And Chemical Properties Analysis
FAM azide, 6-isomer appears as yellowish crystals . It is soluble in polar organic solvents such as DMF, DMSO, and alcohols . The molecular weight is 458.42 g/mol .Scientific Research Applications
DNA Sequencing and Fragment Analysis
In capillary electrophoresis-based DNA sequencing and fragment analysis, 6-FAM-labeled primers or DNA fragments are separated by size. The emitted fluorescence allows precise determination of fragment lengths. This technique is essential for genotyping, mutation detection, and forensic DNA analysis.
Safety and Hazards
Mechanism of Action
Target of Action
FAM azide, 6-isomer, also known as 6-Fam-Azide, is primarily used as a fluorescent tag in bioconjugation . Its primary targets are biomolecules, particularly oligonucleotides . The compound is used to label multiple alkynated sites within an oligonucleotide .
Mode of Action
The mode of action of FAM azide, 6-isomer, involves a process known as Click Chemistry . This technique allows the compound to “click” onto alkynated sites within an oligonucleotide, thereby labeling these sites . When conjugated to a biomolecule through click chemistry, the fam moiety acts as a fluorescent tag.
Biochemical Pathways
The biochemical pathways affected by FAM azide, 6-isomer, are those involved in the detection and analysis of oligonucleotides . By labeling these molecules, the compound allows for their visualization and study .
Pharmacokinetics
It is known that the compound has good solubility in water , which may influence its bioavailability.
Result of Action
The primary result of the action of FAM azide, 6-isomer, is the labeling of oligonucleotides . This allows for the detection and analysis of these molecules, facilitating various research and diagnostic applications .
Action Environment
The action of FAM azide, 6-isomer, can be influenced by various environmental factors. For instance, the compound should be stored in a dark environment to prevent degradation . Additionally, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the environment
properties
IUPAC Name |
N-(3-azidopropyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6/c25-28-27-9-1-8-26-22(31)13-2-5-16-19(10-13)24(34-23(16)32)17-6-3-14(29)11-20(17)33-21-12-15(30)4-7-18(21)24/h2-7,10-12,29-30H,1,8-9H2,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDJGCPZDAATOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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